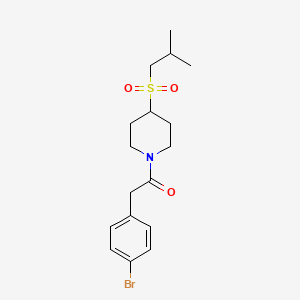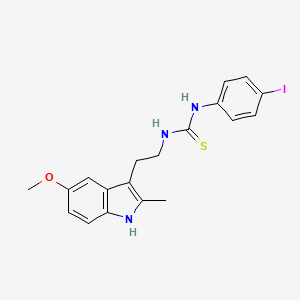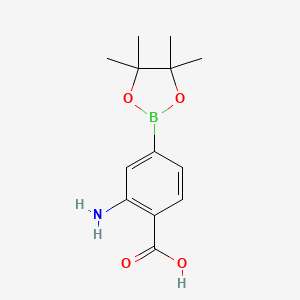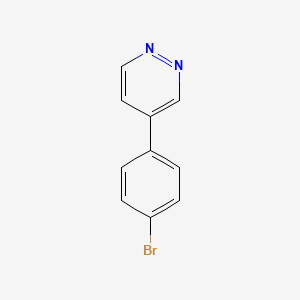
4-(4-Bromophenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring The presence of a bromophenyl group at the 4-position of the pyridazine ring imparts unique chemical and physical properties to the compound
作用机制
Target of Action
Pyridazinone derivatives, a category that includes 4-(4-bromophenyl)pyridazine, have been found to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been associated with a plethora of activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
It’s worth noting that pyrazoline derivatives, which are structurally similar to pyridazinones, have been found to affect acetylcholinesterase (ache) activity and malondialdehyde (mda) levels in the brain, which are associated with neural pulses’ transmission and oxidative stress, respectively .
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of pyridazine-based compounds with the cardiac herg potassium channel add additional value in drug discovery and development .
Result of Action
Studies on similar compounds suggest potential effects on neural pulses’ transmission and oxidative stress .
Action Environment
It’s worth noting that the physicochemical properties of pyridazine-based compounds can be advantageous when deployed judiciously .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 4-Bromobenzaldehyde reacts with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(4-Bromophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: The bromophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Compounds with altered oxidation states of the nitrogen atoms.
Coupling Products: Biaryl compounds with extended aromatic systems.
科学研究应用
4-(4-Bromophenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
相似化合物的比较
4-Phenylpyridazine: Lacks the bromine atom, resulting in different reactivity and applications.
4-(4-Chlorophenyl)pyridazine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
4-(4-Fluorophenyl)pyridazine:
Uniqueness: 4-(4-Bromophenyl)pyridazine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
4-(4-bromophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKTLAIVIEBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
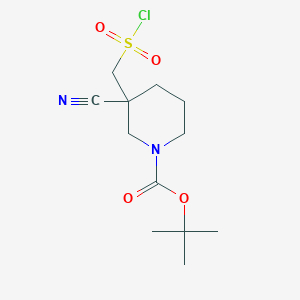
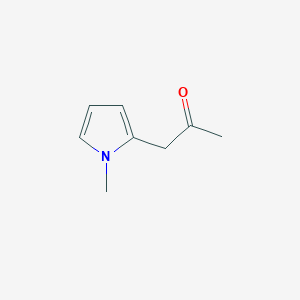
![N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2923460.png)
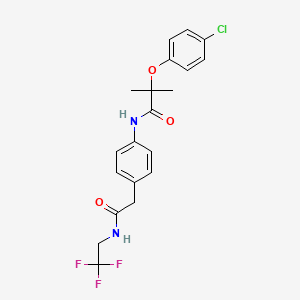
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
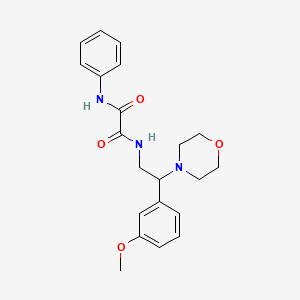
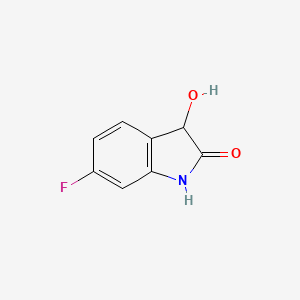
![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)
![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)
![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)
![6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2923477.png)
